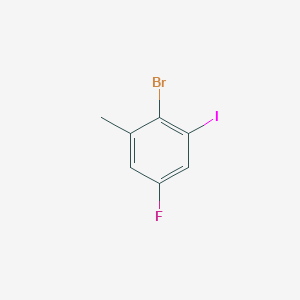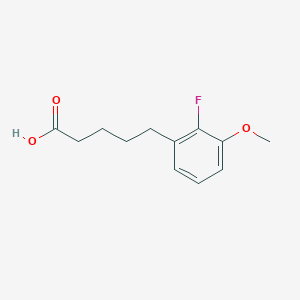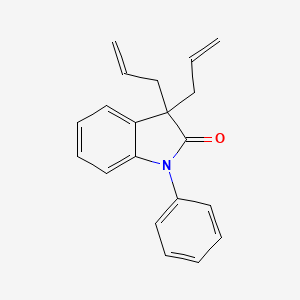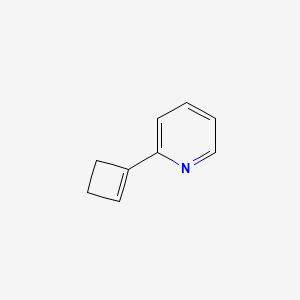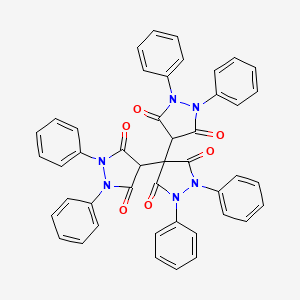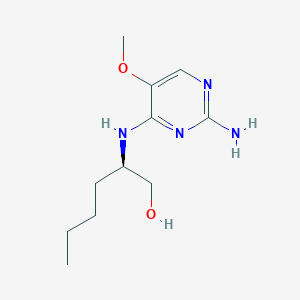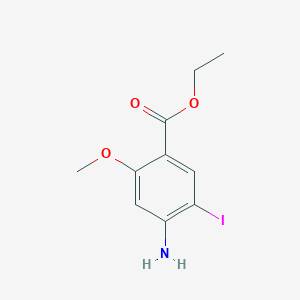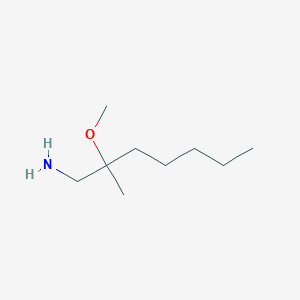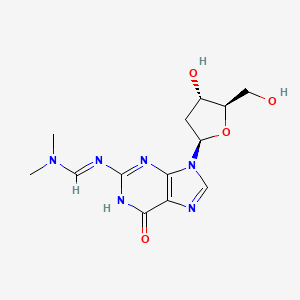![molecular formula C16H12Cl2OS B13095976 4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)
4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a thiobenzaldehyde group attached to a 3-(3,5-dichlorophenyl)-3-oxopropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and thiobenzaldehyde as the primary starting materials.
Condensation Reaction: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with thiobenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction forms the intermediate 3-(3,5-dichlorophenyl)-3-oxopropyl thiobenzaldehyde.
Purification: The intermediate product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield.
化学反应分析
Types of Reactions
4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-[3-(3,5-dichlorophenyl)-3-oxopropyl]thiobenzoic acid.
Reduction: The major product is 4-[3-(3,5-dichlorophenyl)-3-oxopropyl]thiobenzyl alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling pathways.
Induce Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
相似化合物的比较
4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can be compared with other similar compounds, such as:
S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine: This compound has a similar structure but contains an L-cysteine moiety instead of a thiobenzaldehyde group.
3,4-Dichlorophenol: This compound is a simpler derivative of phenol with two chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H12Cl2OS |
|---|---|
分子量 |
323.2 g/mol |
IUPAC 名称 |
4-[3-(3,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-1-3-12(10-20)4-2-11/h1-4,7-10H,5-6H2 |
InChI 键 |
XTDUFHHLCKWQJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


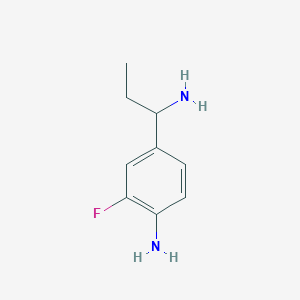
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)

